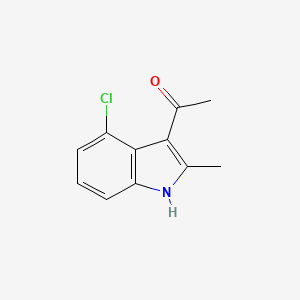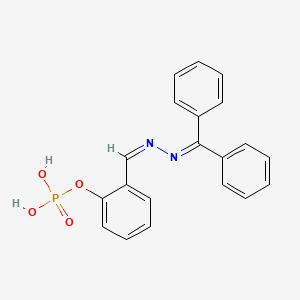
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally characterized by the presence of a phenothiazine core with a 3-(4-methylpiperazin-1-yl)propyl substituent and a carbonitrile group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine derivatives with sulfur.
Introduction of the 3-(4-Methylpiperazin-1-yl)propyl Group: This step involves the alkylation of the phenothiazine core with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
科学的研究の応用
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments.
作用機序
The mechanism of action of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic profile.
Pathways: The compound modulates neurotransmitter pathways, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
Prochlorperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known antipsychotic in the phenothiazine class.
Trifluoperazine: Shares structural similarities and pharmacological effects.
Uniqueness
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives.
特性
分子式 |
C21H24N4S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H24N4S/c1-23-11-13-24(14-12-23)9-4-10-25-18-5-2-3-6-20(18)26-21-8-7-17(16-22)15-19(21)25/h2-3,5-8,15H,4,9-14H2,1H3 |
InChIキー |
WNGPSJUQYKETBH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)


![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)

